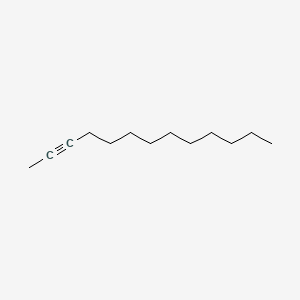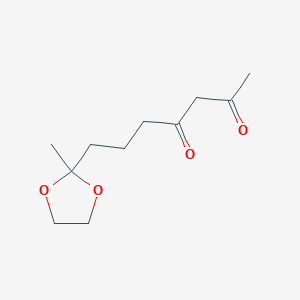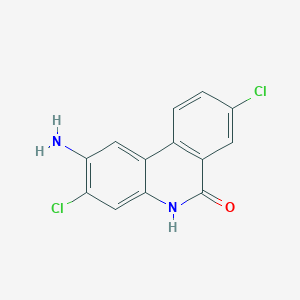
2-Amino-3,8-dichlorophenanthridin-6(5h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3,8-dichlorophenanthridin-6(5h)-one is a synthetic organic compound belonging to the phenanthridinone family. Compounds in this family are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3,8-dichlorophenanthridin-6(5h)-one typically involves multi-step organic reactions. A common synthetic route might include:
Halogenation: Introduction of chlorine atoms to the phenanthridinone core.
Amination: Introduction of the amino group at the 2-position.
Cyclization: Formation of the phenanthridinone ring system.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This might include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions could lead to the formation of dihydro derivatives.
Substitution: The amino and chloro groups can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles like amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution reactions could produce a variety of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-Amino-3,8-dichlorophenanthridin-6(5h)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, compounds of this type may be studied for their potential biological activities, such as antimicrobial, anticancer, or enzyme inhibition properties.
Medicine
In medicinal chemistry, derivatives of phenanthridinone are often investigated for their therapeutic potential. They may serve as lead compounds for the development of new drugs.
Industry
In industry, such compounds might be used in the development of new materials, such as polymers or dyes, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Amino-3,8-dichlorophenanthridin-6(5h)-one would depend on its specific biological or chemical activity. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Phenanthridinone: The parent compound, lacking the amino and chloro substituents.
2-Amino-phenanthridinone: Similar structure but without the chloro groups.
3,8-Dichlorophenanthridinone: Lacks the amino group.
Uniqueness
2-Amino-3,8-dichlorophenanthridin-6(5h)-one is unique due to the presence of both amino and chloro groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
26844-84-8 |
|---|---|
Molecular Formula |
C13H8Cl2N2O |
Molecular Weight |
279.12 g/mol |
IUPAC Name |
2-amino-3,8-dichloro-5H-phenanthridin-6-one |
InChI |
InChI=1S/C13H8Cl2N2O/c14-6-1-2-7-8-4-11(16)10(15)5-12(8)17-13(18)9(7)3-6/h1-5H,16H2,(H,17,18) |
InChI Key |
MJIXSNZBXOJYLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)NC3=CC(=C(C=C23)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



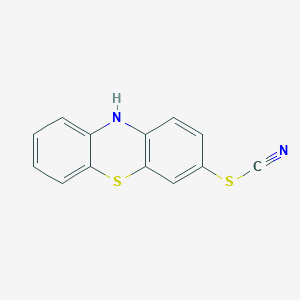
![Trichloro{[2-(chloromethyl)phenyl]methyl}silane](/img/structure/B14683598.png)
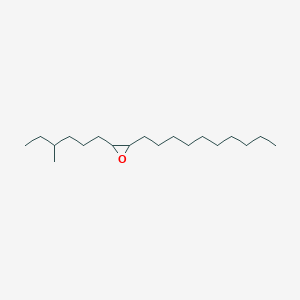
![Phenyl{2-[(propan-2-yl)amino]phenyl}methanone](/img/structure/B14683607.png)

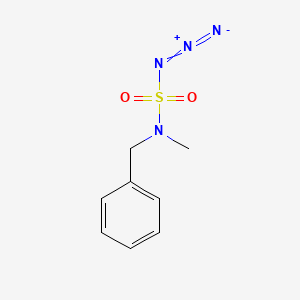
![10-Methyl-2,3,4,4a-tetrahydro-1h-pyrido[2,1-b][1,3]benzothiazol-10-ium bromide](/img/structure/B14683636.png)
![1,5-Naphthalenedisulfonic acid, 3,3'-[carbonylbis[imino(3-methoxy-4,1-phenylene)azo]]bis-, tetrasodium salt](/img/structure/B14683643.png)
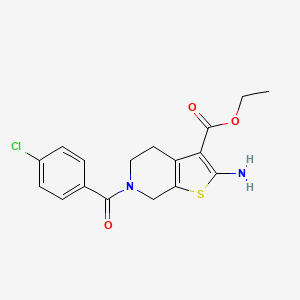
![2-{[(e)-(3,4-Dimethoxyphenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14683648.png)
